molecular formula C9H10BrFO2 B11760001 2-Bromo-3-fluoro-1-(methoxymethoxy)-4-methylbenzene

2-Bromo-3-fluoro-1-(methoxymethoxy)-4-methylbenzene

Cat. No.: B11760001
M. Wt: 249.08 g/mol
InChI Key: TYZCBROTRYSTPT-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-1-(methoxymethoxy)-4-methylbenzene is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of benzene, featuring bromine, fluorine, and methoxymethoxy groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-1-(methoxymethoxy)-4-methylbenzene typically involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the methoxymethoxy group. One common method includes:

    Bromination: Starting with 4-methylphenol, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide.

    Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).

    Methoxymethoxy Group Introduction: Finally, the methoxymethoxy group is introduced via a reaction with methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-1-(methoxymethoxy)-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the bromine or fluorine atoms using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Oxidation: 2-Bromo-3-fluoro-1-(methoxymethoxy)-4-methylbenzoic acid.

    Reduction: 2-Fluoro-1-(methoxymethoxy)-4-methylbenzene.

Scientific Research Applications

2-Bromo-3-fluoro-1-(methoxymethoxy)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-1-(methoxymethoxy)-4-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene: Similar structure but with a nitro group instead of a methoxymethoxy group.

    2-Bromo-3-fluoro-1-methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with a prop-2-yn-1-yloxy group.

Uniqueness

2-Bromo-3-fluoro-1-(methoxymethoxy)-4-methylbenzene is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.

Biological Activity

2-Bromo-3-fluoro-1-(methoxymethoxy)-4-methylbenzene is an organic compound characterized by its unique molecular structure, which includes bromine and fluorine atoms, as well as a methoxymethoxy group attached to a methyl-substituted benzene ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in anti-inflammatory and anticancer applications.

Molecular Characteristics

  • Molecular Formula : C₉H₁₀BrF O₂
  • Molar Mass : Approximately 249.08 g/mol
  • Structural Features : The presence of halogen atoms (bromine and fluorine) enhances the compound's reactivity and binding affinity with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has been shown to inhibit inflammatory pathways, potentially through modulation of specific enzymes or receptors involved in inflammation.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in various cancer cell lines, possibly via the generation of reactive oxygen species (ROS) that trigger cell death pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The halogen substituents may facilitate:

  • Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes, affecting drug metabolism.
  • Receptor Modulation : It could interact with receptors involved in cell signaling, leading to altered cellular responses.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparative analysis with similar halogenated compounds is essential.

CompoundCYP1A2 InhibitionAntimicrobial ActivityAnticancer Activity
This compoundYesYesYes
1-Bromo-3-chloro-5-fluorobenzeneNoModerateLimited
1-Bromo-3-chloro-5-bromobenzeneYesLowModerate

Case Study 1: Anti-inflammatory Effects

A study demonstrated that derivatives of this compound exhibited significant inhibition of inflammatory markers in vitro. The mechanism was linked to the suppression of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Case Study 2: Anticancer Properties

Research involving various cancer cell lines showed that this compound can induce apoptosis. A notable finding was its ability to increase ROS levels significantly, leading to cell cycle arrest and subsequent cell death.

Synthesis and Applications

The synthesis of this compound typically involves multi-step processes that allow for the introduction of halogen and methoxymethoxy groups. Its applications extend beyond medicinal chemistry into material science and organic synthesis.

Properties

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

IUPAC Name

2-bromo-3-fluoro-1-(methoxymethoxy)-4-methylbenzene

InChI

InChI=1S/C9H10BrFO2/c1-6-3-4-7(13-5-12-2)8(10)9(6)11/h3-4H,5H2,1-2H3

InChI Key

TYZCBROTRYSTPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OCOC)Br)F

Origin of Product

United States

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